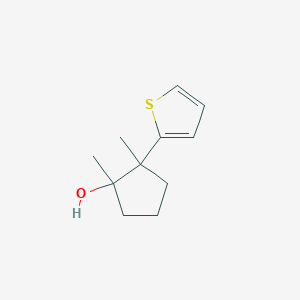

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol

Description

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a thiophene substituent and two methyl groups. The cyclopentanol core provides conformational rigidity, while the thiophene moiety may enhance aromatic interactions in biological systems or crystalline packing. Similar compounds, such as those with thiophene-acetic acid or benzothiophene-acrylonitrile scaffolds, demonstrate anticancer and protein-binding activities, hinting at possible pharmacological utility for this compound .

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

1,2-dimethyl-2-thiophen-2-ylcyclopentan-1-ol |

InChI |

InChI=1S/C11H16OS/c1-10(9-5-3-8-13-9)6-4-7-11(10,2)12/h3,5,8,12H,4,6-7H2,1-2H3 |

InChI Key |

PGBJNCBONZHANX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1(C)O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), which leads to the formation of cyclopentadienes . The thiophene ring can be introduced through various thiophene synthesis methods, such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific industrial methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Compounds

Detailed Analysis

Cyclopentanol Derivatives

The compound 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol (MW: 180.29) shares the cyclopentanol core with the target compound but replaces the thiophene with a pentynyl group. Additionally, the absence of sulfur in the substituent may alter electronic properties and solubility .

Thiophene-Containing Bioactive Molecules

Compounds 2a-f (e.g., 4-phenyl-(thiophen-2-yl)acetic acid derivatives) exhibit H-bonding with residues Arg52, His53, and Ser127, similar to interactions expected from the hydroxyl group in the target cyclopentanol. However, the acetic acid chain in 2a-f introduces ionizable carboxylic groups, enhancing solubility but limiting blood-brain barrier penetration compared to the neutral cyclopentanol structure .

Anticancer Benzothiophene Analogues

Benzothiophene acrylonitriles (31-33) demonstrate potent anticancer activity (GI50 <10–100 nM) and overcome P-glycoprotein-mediated resistance. While their benzothiophene core differs from cyclopentanol, the shared thiophene moiety suggests that 1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol could similarly exploit π-π stacking for target engagement. However, the rigid acrylonitrile group in 31-33 may confer stronger electrophilic reactivity than the cyclopentanol’s hydroxyl group .

Pyrimidine-Based Heterocycles

Pyrimidin-2-ol/thiol derivatives (4a-d, 5a-d) incorporate larger heterocyclic systems, increasing molecular weight and logP values. Their benzofuran-thiophene-pyrimidine scaffold enables extensive π-π interactions but may reduce bioavailability. In contrast, the target compound’s compact cyclopentanol-thiophene structure could offer improved pharmacokinetic profiles .

Biological Activity

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol (CAS Number: 1934649-43-0) is a cyclopentanol derivative featuring a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action and pharmacological relevance.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆OS |

| Molecular Weight | 196.31 g/mol |

| CAS Number | 1934649-43-0 |

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that thiophene-based compounds demonstrated bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the thiophene moiety may enhance membrane permeability or interfere with metabolic pathways in bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism where the compound modulates immune response pathways, potentially making it a candidate for treating inflammatory diseases .

Anticancer Properties

Several studies have highlighted the anticancer activity of thiophene-containing compounds. For example, a related compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural similarity to other bioactive thiophene derivatives suggests that this compound may exhibit similar mechanisms, warranting further investigation into its specific effects on cancer cell proliferation and survival .

Case Study 1: Antimicrobial Screening

A recent study evaluated a series of thiophene derivatives for their antimicrobial efficacy. Among these, this compound was tested against both gram-positive and gram-negative bacteria. The results indicated an IC50 value comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation models using RAW264.7 macrophages, treatment with this compound significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS). This highlights its potential use in managing conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.